molecular formula C8H8ClFO2S B13224875 3-(1-Fluoroethyl)benzene-1-sulfonyl chloride

3-(1-Fluoroethyl)benzene-1-sulfonyl chloride

Katalognummer: B13224875
Molekulargewicht: 222.66 g/mol
InChI-Schlüssel: VJSKPANSMDGSOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Fluoroethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is characterized by the presence of a fluoroethyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Fluoroethyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-(1-Fluoroethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive and corrosive nature of chlorosulfonic acid. The reaction is typically conducted in a controlled environment to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Fluoroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

    Nucleophilic Substitution: Common nucleophiles include amines (RNH2), alcohols (ROH), and thiols (RSH).

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

3-(1-Fluoroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Fluoroethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Fluoroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other sulfonyl chlorides.

Eigenschaften

Molekularformel

C8H8ClFO2S

Molekulargewicht

222.66 g/mol

IUPAC-Name

3-(1-fluoroethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6H,1H3

InChI-Schlüssel

VJSKPANSMDGSOK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.